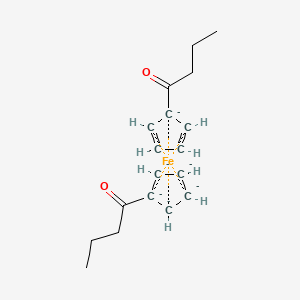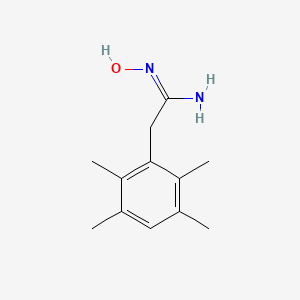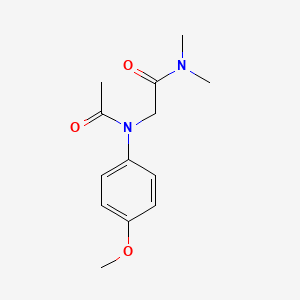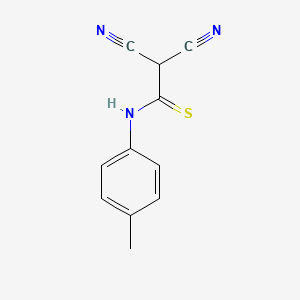
Methacrylate,rubidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylate,rubidium is a compound that combines the properties of methacrylate and rubidium Methacrylate is a derivative of methacrylic acid, known for its applications in polymer chemistry, while rubidium is an alkali metal with unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methacrylate,rubidium typically involves the reaction of methacrylic acid or its derivatives with rubidium compounds. One common method is the reaction of methacrylic acid with rubidium hydroxide, resulting in the formation of rubidium methacrylate. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale reactions involving methacrylic acid and rubidium hydroxide. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methacrylate,rubidium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubidium methacrylate oxide.
Reduction: Reduction reactions can convert rubidium methacrylate to its corresponding alcohol.
Substitution: Substitution reactions can replace the methacrylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Rubidium methacrylate oxide.
Reduction: Rubidium methacrylate alcohol.
Substitution: Various substituted rubidium methacrylate derivatives.
Scientific Research Applications
Methacrylate,rubidium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of advanced materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Methacrylate,rubidium involves its interaction with various molecular targets. In polymerization reactions, it acts as a catalyst, facilitating the formation of polymer chains. The rubidium ion can interact with electron-rich sites on the monomers, enhancing the reactivity and efficiency of the polymerization process. In biological systems, this compound can interact with cellular components, potentially influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Sodium methacrylate
- Potassium methacrylate
- Cesium methacrylate
Comparison
Methacrylate,rubidium is unique due to the specific properties imparted by the rubidium ion Compared to sodium and potassium methacrylate, this compound exhibits higher reactivity and catalytic efficiency
Properties
Molecular Formula |
C4H5O2Rb |
|---|---|
Molecular Weight |
170.55 g/mol |
IUPAC Name |
2-methylprop-2-enoate;rubidium(1+) |
InChI |
InChI=1S/C4H6O2.Rb/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
InChI Key |
NPYNJDIRMMFDCP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)[O-].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)





![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)




![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)
